The Pivotal Role of the gp120 (421-438) Region in HIV-1 Viral Entry: A Technical Guide
The Pivotal Role of the gp120 (421-438) Region in HIV-1 Viral Entry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Human Immunodeficiency Virus type 1 (HIV-1) envelope glycoprotein, gp120, is a critical component in the viral entry process, mediating the initial attachment to host cells. Within this complex protein, the C4 domain, and specifically the amino acid region 421-438, plays a multifaceted and crucial role in the cascade of events leading to viral fusion and infection. This technical guide provides an in-depth analysis of the function of the gp120 (421-438) region, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated molecular interactions and pathways.
Core Function of the gp120 (421-438) Region in Viral Entry
The gp120 (421-438) region is an integral part of the CD4 binding site, the primary receptor for HIV-1 on host T-cells. This region is also critically involved in subsequent interactions with chemokine coreceptors, such as CCR5 and CXCR4, a step that is essential for triggering the conformational changes in the gp41 transmembrane protein that lead to membrane fusion. The amino acid sequence of this region, particularly conserved residues, contributes to the structural integrity required for these sequential binding events.
Key residues within and around this region, such as Lys421 and Lys432, have been identified as being involved in interactions with cellular factors like heparan sulfate, which can facilitate initial viral attachment. Furthermore, the 421-438 epitope is a target for neutralizing antibodies, highlighting its accessibility and importance in the viral life cycle. Mutations within this region can have profound effects on viral fitness, coreceptor tropism, and sensitivity to neutralization.
Quantitative Analysis of gp120 (421-438) Function
The following tables summarize key quantitative data from studies investigating the function of the gp120 C4 domain, including the 421-438 region.
| Ligand | Analyte | Method | Dissociation Constant (Kd) | Reference |
| Helical C4 construct (419-436) | Biotinylated recombinant CD4 | Not Specified | 8.59 nM | [1] |
| Recombinant soluble CD4 | Biotinylated CD4 bound to C4 construct (419-436) | Inhibition Assay | 9.88 nM (Ki) | [1] |
| Recombinant gp120 | CD4 bound to immobilized helical C4 construct (419-436) | Inhibition Assay | 8.08 nM (Ki) | [1] |
| Peptide (419-436) | CD4 binding to gp120 | Inhibition Assay | 42 µM (Kd) | [1] |
| Neutralizing Antibody (Y498) | CN54 rgp120 | Surface Plasmon Resonance | 0.46 nM | [2] |
| Neutralizing Antibody (Y498) | JRFL rgp120 | Surface Plasmon Resonance | 0.86 nM | [2] |
| S22 peptide (CCR5 N-terminus) | gp120-CD4 complex | Microcalorimetry | 2.2 µM | [3] |
| Inhibitor | Target | Assay | IC50/EC50 | Reference |
| Plerixafor (CXCR4 inhibitor) | Pseudovirus 248 (CXCR4-tropic) | Single-cycle infection | 0.69 nM (IC50) | [4] |
| Maraviroc (CCR5 inhibitor) | Pseudovirus 167 (CCR5-tropic) | Single-cycle infection | 1.8 nM (IC50) | [4] |
| L-V3 loop peptide | CXCR4 | Competitive binding | 8.95 µM (IC50) | [5] |
| D-V3 loop peptide | CXCR4 | Competitive binding | 7.8 µM (IC50) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to elucidate the function of the gp120 (421-438) region.
Site-Directed Mutagenesis of the gp120 C4 Region
Objective: To introduce specific amino acid substitutions in the 421-438 region of gp120 to assess their impact on protein function.
Methodology:
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Template Preparation: A plasmid vector containing the wild-type HIV-1 env gene is isolated and purified.
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Primer Design: Two complementary oligonucleotide primers are designed. Each primer contains the desired mutation flanked by 20-25 nucleotides of the correct sequence on both sides. The primers should have a melting temperature (Tm) between 75-80°C.
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PCR Amplification: The plasmid is amplified by PCR using a high-fidelity DNA polymerase (e.g., Pfu polymerase) and the mutagenic primers. The PCR cycling conditions are typically:
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Initial denaturation: 95°C for 2 minutes.
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18-25 cycles of:
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Denaturation: 95°C for 30 seconds.
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Annealing: 55-60°C for 1 minute.
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Extension: 68°C for 1 minute/kb of plasmid length.
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Final extension: 68°C for 7 minutes.
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Digestion of Parental DNA: The PCR product is treated with the restriction enzyme DpnI. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.
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Transformation: The DpnI-treated DNA is transformed into competent E. coli cells.
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Selection and Sequencing: Transformed colonies are selected on appropriate antibiotic plates. Plasmid DNA is isolated from several colonies and the presence of the desired mutation is confirmed by DNA sequencing.
HIV-1 Pseudovirus Neutralization Assay
Objective: To quantify the ability of antibodies or other inhibitors to block HIV-1 entry mediated by a specific gp120 envelope protein.
Methodology:
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Pseudovirus Production:
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HEK293T cells are co-transfected with two plasmids:
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An HIV-1 genomic vector that lacks the env gene but contains a reporter gene (e.g., luciferase or GFP).
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An expression vector containing the env gene of interest (either wild-type or with mutations in the 421-438 region).
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The cell culture supernatant containing the pseudoviruses is harvested 48-72 hours post-transfection, clarified by centrifugation, and filtered.
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Neutralization Reaction:
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Serial dilutions of the test antibody or inhibitor are prepared in a 96-well plate.
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A constant amount of pseudovirus is added to each well and incubated with the antibody/inhibitor for 1 hour at 37°C.
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Infection:
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Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) are added to each well.
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The plates are incubated for 48-72 hours at 37°C.
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Quantification of Infection:
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If using a luciferase reporter, cells are lysed, and luciferase substrate is added. The luminescence, which is proportional to the level of viral entry, is measured using a luminometer.
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If using a GFP reporter, the percentage of GFP-positive cells is determined by flow cytometry.
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Data Analysis: The percentage of neutralization is calculated for each antibody/inhibitor concentration relative to control wells with virus but no inhibitor. The 50% inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
Objective: To determine the binding kinetics and affinity (Kd) of the interaction between gp120 (or a peptide from the 421-438 region) and its binding partners (e.g., CD4, coreceptors, antibodies).
Methodology:
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Chip Preparation: A sensor chip (e.g., CM5) is activated for ligand immobilization.
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Ligand Immobilization: The ligand (e.g., soluble CD4 or an antibody) is covalently coupled to the sensor chip surface. A reference flow cell is prepared with a control protein or is left blank.
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Analyte Injection: The analyte (e.g., purified gp120 or a synthetic peptide corresponding to the 421-438 region) is injected at various concentrations over the sensor chip surface at a constant flow rate.
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Data Collection: The change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand, is monitored in real-time and recorded as a sensorgram (response units vs. time).
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Regeneration: After each analyte injection, the sensor surface is regenerated by injecting a solution that disrupts the ligand-analyte interaction (e.g., a low pH buffer) to prepare for the next injection.
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Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is then calculated as kd/ka.
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to the function of the gp120 (421-438) region in HIV-1 entry.
Caption: HIV-1 entry is a stepwise process initiated by the binding of gp120 to the CD4 receptor.
References
- 1. Frontiers | Design of human immunodeficiency virus-1 neutralizing peptides targeting CD4-binding site: An integrative computational biologics approach [frontiersin.org]
- 2. oncotarget.com [oncotarget.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Substitution of gp120 C4 region compensates for V3 loss-of-fitness mutations in HIV-1 CRF01_AE co-receptor switching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
